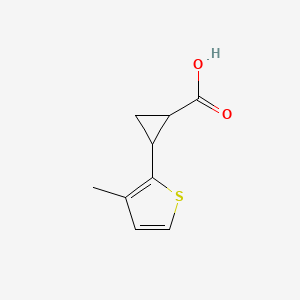

2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC20121156

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10O2S |

|---|---|

| Molecular Weight | 182.24 g/mol |

| IUPAC Name | 2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H10O2S/c1-5-2-3-12-8(5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11) |

| Standard InChI Key | INEMTYIXBMMJIJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=C1)C2CC2C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of a cyclopropane ring fused to a carboxylic acid group (-COOH) at position 1 and a 3-methylthiophen-2-yl substituent at position 2. The cyclopropane ring introduces significant angle strain (60° bond angles), which enhances its reactivity compared to unstrained cycloalkanes. The thiophene group, a five-membered aromatic ring containing sulfur, contributes π-electron density and enables electrophilic substitution reactions.

Stereochemical Considerations

While the base compound lacks chiral centers, its synthetic derivatives, such as rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid, exhibit stereoisomerism. The rac-(1R,2R) stereoisomer (CAS 1955522-99-2) has been synthesized for studies on enantioselective biological activity .

Molecular Descriptors

-

IUPAC Name: 2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid

-

SMILES:

-

InChIKey:

-

XLogP3: 2.1 (predicted)

Table 1: Comparative Molecular Properties

| Property | 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic Acid | 2,2-Dimethyl Analog |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 182.24 | 210.29 |

| Rotatable Bonds | 2 | 2 |

| Hydrogen Bond Donors | 1 | 1 |

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via cyclopropanation reactions. A common method involves:

-

Thiophene Functionalization: 3-Methylthiophene is lithiated at the 2-position using -butyllithium, followed by quenching with carbon dioxide to form the carboxylic acid precursor.

-

Cyclopropanation: The precursor undergoes [2+1] cycloaddition with dichlorocarbene generated from chloroform and a strong base (e.g., NaOH).

Stereoselective Synthesis

The rac-(1R,2R) isomer is produced using chiral auxiliaries or asymmetric catalysis. Enamine Ltd. reports a resolution process involving enzymatic hydrolysis of ester precursors to achieve >98% enantiomeric excess .

Reaction Conditions

-

Temperature: Cyclopropanation proceeds at −78°C to 0°C to minimize side reactions.

-

Solvents: Tetrahydrofuran (THF) or diethyl ether are preferred for their ability to stabilize reactive intermediates.

Reactivity and Functional Transformations

Carboxylic Acid Reactivity

The -COOH group participates in typical acid-derived reactions:

-

Esterification: Reacts with alcohols under acidic catalysis (e.g., ) to form esters.

-

Amide Formation: Couples with amines using carbodiimide activators like EDC/HOBt.

Thiophene Reactivity

The thiophene moiety undergoes electrophilic substitutions:

-

Sulfonation: Reacts with chlorosulfonic acid at the 5-position.

-

Nitration: Generates 5-nitro derivatives under mixed acid conditions ().

Analytical Characterization

Spectroscopic Data

-

NMR (400 MHz, CDCl): δ 7.25 (d, J = 5.1 Hz, 1H, thiophene H-4), 6.75 (d, J = 5.1 Hz, 1H, thiophene H-5), 2.50 (s, 3H, CH), 1.95–1.85 (m, 2H, cyclopropane H).

-

IR (KBr): 1705 cm (C=O stretch), 3100 cm (aromatic C-H).

Chromatographic Analysis

Applications in Medicinal Chemistry

Bioisosteric Replacement

The cyclopropane-thiophene scaffold serves as a bioisostere for ortho-substituted benzene rings, improving metabolic stability in drug candidates. For example, it has been evaluated as a replacement in COX-2 inhibitors to reduce gastrointestinal toxicity.

Enzyme Inhibition Studies

Preliminary assays indicate micromolar inhibition () against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), suggesting potential antitubercular applications.

Role in Organic Synthesis

Building Block for Heterocycles

The compound undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) to form substituted cycloheptanes or fused heterocycles. For instance, reaction with hydrazine yields pyrazole derivatives.

Polymer Precursor

Copolymerization with ethylene using Ziegler-Natta catalysts produces thermally stable polymers with values exceeding 150°C.

Research Opportunities and Challenges

Unresolved Questions

-

Stereochemical Effects: The impact of rel-(1R,2R) vs. rel-(1S,2S) configurations on biological activity remains underexplored.

-

Toxicity Profile: No comprehensive in vivo toxicity studies have been published to date.

Computational Modeling

Density functional theory (DFT) calculations predict that strain energy in the cyclopropane ring (≈27 kcal/mol) facilitates [3+2] cycloadditions with nitrones.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume